CX546

Description

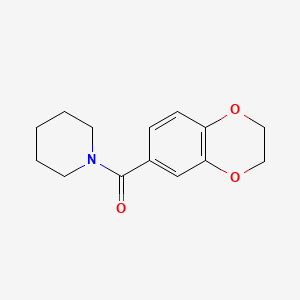

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUNPHMOGNFFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175951 | |

| Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215923-54-9 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215923-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CX546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215923549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CX-546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV6YEC8983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CX-5461: A Multi-faceted Approach to Cancer Therapy Through Disruption of Fundamental Cellular Processes

An In-depth Technical Guide on the Core Mechanism of Action of CX-5461

Audience: Researchers, scientists, and drug development professionals.

Introduction

CX-5461, also known as Pidnarulex, is a first-in-class small molecule inhibitor that has garnered significant attention in the field of oncology. Initially developed as a selective inhibitor of RNA Polymerase I (Pol I) transcription, its mechanism of action is now understood to be more complex, involving the stabilization of G-quadruplex DNA structures and the induction of a robust DNA damage response.[1][2][3] This multi-pronged attack on cancer cell proliferation and survival makes CX-5461 a promising therapeutic agent, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[2] The FDA has granted 'Fast Track Designation' for CX-5461 for the treatment of solid tumors with BRCA1/2, PALB2, and other homologous recombination deficiency (HRD) mutations, highlighting its therapeutic potential.[3][4] This guide provides a comprehensive overview of the core mechanisms of action of CX-5461, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

The anti-neoplastic activity of CX-5461 is not attributed to a single mode of action but rather a convergence of several distinct but interconnected mechanisms that ultimately lead to cancer cell death.

Inhibition of RNA Polymerase I Transcription

The initial characterization of CX-5461 identified it as a potent and selective inhibitor of RNA Polymerase I (Pol I) transcription.[1] Pol I is responsible for the synthesis of ribosomal RNA (rRNA), a critical and rate-limiting step in ribosome biogenesis.[5] Cancer cells, with their high proliferation rates, have an elevated demand for protein synthesis and are therefore particularly dependent on efficient ribosome production.[3]

CX-5461 disrupts the initiation of Pol I transcription by preventing the binding of the selectivity factor 1 (SL1) complex to the ribosomal DNA (rDNA) promoter.[6][7][8] This action effectively halts the production of the 47S precursor RNA, leading to a shutdown of ribosome biogenesis.[1] This selective inhibition of Pol I over Pol II is a key feature of CX-5461's therapeutic window.[5][9] The resulting "nucleolar stress" can trigger various downstream cellular responses, including cell cycle arrest and apoptosis.[7]

Stabilization of G-Quadruplexes

More recent evidence has revealed that CX-5461 also functions as a G-quadruplex (G4) stabilizer.[2][3] G-quadruplexes are four-stranded secondary structures that can form in guanine-rich DNA sequences, which are prevalent in telomeres and oncogene promoter regions.[3] By binding to and stabilizing these structures, CX-5461 creates physical impediments to the DNA replication machinery.[2][4]

The stabilization of G4 structures by CX-5461 leads to stalled replication forks and the generation of single-stranded DNA gaps or breaks.[2] In healthy cells, these lesions can be repaired by pathways such as homologous recombination (HR). However, in cancer cells with deficiencies in these repair pathways (e.g., BRCA1/2 mutations), the accumulation of G4-mediated DNA damage is catastrophic, leading to synthetic lethality.[2][10] This mechanism underpins the notable efficacy of CX-5461 in HR-deficient tumors.

Topoisomerase II Poisoning

Several studies have also implicated CX-5461 as a topoisomerase II (Top2) poison.[11][12] Topoisomerase II enzymes are crucial for resolving DNA topological stress during replication and transcription by creating transient double-strand breaks. Top2 poisons act by trapping the covalent Top2-DNA intermediate, leading to the accumulation of permanent DNA double-strand breaks.

Interestingly, the Top2-poisoning activity of CX-5461 appears to be preferentially localized at the ribosomal DNA loci.[12] This suggests a potential link between its Pol I inhibitory activity and the induction of localized DNA damage. The sensitivity of cancer cells to CX-5461 has been shown to be dependent on the expression and activity of Topoisomerase 2α (Top2α).[12] However, there is ongoing research to fully elucidate the contribution of this mechanism to the overall anti-tumor effect of CX-5461 at pharmacologically relevant concentrations.[13]

Induction of the DNA Damage Response (DDR)

A unifying consequence of the aforementioned mechanisms is the potent activation of the DNA Damage Response (DDR) pathway.[14][15] Whether initiated by nucleolar stress, replication fork stalling at G4 structures, or Top2-mediated DNA breaks, CX-5461 treatment leads to the activation of the master DDR kinases, ATM and ATR.[7][16][17]

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of downstream checkpoint kinases such as CHK1 and CHK2.[7] This cascade ultimately converges on effectors that mediate crucial cellular outcomes, including:

-

Cell Cycle Arrest: Predominantly a G2/M phase arrest, which prevents cells with damaged DNA from entering mitosis.[6][8][17]

-

Apoptosis: In p53-proficient cells, DDR can lead to the stabilization of p53, promoting programmed cell death.[7][8] However, CX-5461 can also induce apoptosis in a p53-independent manner.[16]

-

Senescence: In some solid tumor cell lines, CX-5461 has been shown to induce cellular senescence, a state of irreversible growth arrest.[5][9]

Signaling Pathways and Experimental Workflows

The complex interplay of CX-5461's mechanisms can be visualized through signaling pathway diagrams.

Caption: CX-5461's multifaceted mechanism of action.

Caption: Workflow for assessing rRNA synthesis inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of CX-5461 across various human cancer cell lines.

Table 1: Inhibition of RNA Polymerase I Transcription

| Cell Line | Cancer Type | IC50 (nM) for Pol I Inhibition | Reference |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | 142 | [5] |

| A375 | Malignant Melanoma | 113 | [5] |

| MIA PaCa-2 | Pancreatic Carcinoma | 54 |[5] |

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | Mean EC50 (nM) | Reference |

|---|

| Panel of Human Cancer Cell Lines | Various | 147 |[5] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Quantification of rRNA Synthesis Inhibition by qRT-PCR

This protocol is designed to measure the specific inhibition of Pol I-mediated transcription relative to Pol II transcription.

a. Cell Treatment:

-

Seed cancer cell lines (e.g., SEM, KOPN-8, RS4;11, NALM-6) in appropriate culture vessels and allow them to adhere or reach logarithmic growth phase.[8]

-

Treat cells with a range of concentrations of CX-5461 (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a short duration, typically 3 hours, as the 45S pre-rRNA has a very short half-life.[8]

b. RNA Extraction and cDNA Synthesis:

-

Following treatment, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA using a standard phenol-chloroform extraction method or a commercial RNA purification kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for:

-

Run the qPCR reactions on a real-time PCR instrument.

d. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the relative expression levels compared to the vehicle-treated control using the ΔΔCt method.

-

Plot the percentage of inhibition against the log concentration of CX-5461 to determine the IC50 value for Pol I inhibition.

Analysis of DNA Damage Response by Western Blot

This protocol is used to detect the activation of DDR pathway proteins following CX-5461 treatment.

a. Cell Treatment and Lysate Preparation:

-

Treat cells with CX-5461 (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).[16]

-

Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, phospho-CHK2, γH2AX, p53, p21) overnight at 4°C.[6][16]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.

Conclusion

The mechanism of action of CX-5461 is a compelling example of a rationally designed therapeutic agent whose full range of activities has been elucidated through ongoing research. While its foundation lies in the targeted inhibition of ribosome biogenesis via Pol I suppression, its roles as a G-quadruplex stabilizer and a potential Topoisomerase II poison contribute significantly to its potent anti-cancer effects. The convergence of these mechanisms on the DNA Damage Response pathway creates a state of profound cellular stress that is particularly lethal to cancer cells with pre-existing DNA repair deficiencies. This multifaceted mechanism provides a strong rationale for the ongoing clinical investigation of CX-5461, both as a monotherapy and in combination with other agents, for the treatment of a variety of malignancies.[14][17][18][19]

References

- 1. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 3. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Transient rRNA synthesis inhibition with CX-5461 is sufficient to elicit growth arrest and cell death in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rRNA synthesis inhibitor, CX-5461, activates ATM/ATR pathway in acute lymphoblastic leukemia, arrests cells in G2 phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. pnas.org [pnas.org]

- 12. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci [mdpi.com]

- 13. The chemotherapeutic CX-5461 primarily targets TOP2B and exhibits selective activity in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. oncotarget.com [oncotarget.com]

- 17. The RNA polymerase I transcription inhibitor CX-5461 cooperates with topoisomerase 1 inhibition by enhancing the DNA damage response in homologous recombination-proficient high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

The Dual-Targeted Molecular Precision of CX-5461: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5461, a first-in-class small molecule, has emerged as a promising anti-cancer agent with a unique dual mechanism of action. Initially identified as a selective inhibitor of RNA Polymerase I (Pol I), it disrupts ribosome biogenesis, a critical pathway for rapidly proliferating cancer cells. Subsequent research has unveiled a second, equally potent mechanism: the stabilization of G-quadruplex (G4) DNA structures, leading to replication stress and DNA damage. This technical guide provides an in-depth exploration of the molecular targets of CX-5461, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Molecular Target: RNA Polymerase I (Pol I)

CX-5461 selectively inhibits the transcription of ribosomal RNA (rRNA) by targeting RNA Polymerase I.[1] This inhibition is a key therapeutic strategy as cancer cells are disproportionately dependent on high rates of ribosome biogenesis to sustain their rapid growth and proliferation.

Mechanism of Pol I Inhibition

CX-5461 prevents the binding of the SL1 (Selectivity factor 1) complex to the rDNA promoter, which is a crucial step in the formation of the pre-initiation complex for Pol I-mediated transcription. By disrupting this initial step, CX-5461 effectively halts the synthesis of rRNA.

Quantitative Data: Pol I Inhibition

The inhibitory activity of CX-5461 on Pol I transcription has been quantified across various cancer cell lines, demonstrating potent and selective effects.

| Cell Line | IC50 (Pol I Transcription) | Reference |

| HCT-116 (Colon Carcinoma) | 142 nM | [2] |

| A375 (Melanoma) | 113 nM | [2] |

| MIA PaCa-2 (Pancreatic Carcinoma) | 54 nM | [2] |

| CaSki (Cervical Cancer) | ~30 nM (colony formation) | [3] |

| LN18 (Glioblastoma) | ~30 nM (colony formation) | [3] |

Table 1: IC50 values of CX-5461 for the inhibition of RNA Polymerase I transcription in various human cancer cell lines.

Secondary Molecular Target: G-Quadruplexes

In addition to its effects on Pol I, CX-5461 is a potent stabilizer of G-quadruplexes (G4s).[4] G4s are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization by small molecules can interfere with critical cellular processes like DNA replication and transcription.

Mechanism of G-Quadruplex Stabilization

CX-5461 binds to and stabilizes G4 structures, which are enriched in oncogene promoters and telomeres. This stabilization impedes the progression of replication forks, leading to DNA single- and double-strand breaks.

Quantitative Data: G-Quadruplex Stabilization

The stabilizing effect of CX-5461 on various G-quadruplex structures has been assessed through computational and experimental methods.

| G-Quadruplex Type | Method | Finding | Reference |

| Human telomeric | Molecular Dynamics | Binding Energy: -28.6 kcal/mol | [5] |

| c-KIT1 | Molecular Dynamics | Binding Energy: -23.9 kcal/mol | [5] |

| c-Myc | Molecular Dynamics | Binding Energy: -22.0 kcal/mol | [5] |

| Human telomeric | FRET-melting assay | ΔTm: ~30 K | [5] |

| c-KIT1 | FRET-melting assay | ΔTm: ~27 K | [5] |

| c-Myc | FRET-melting assay | ΔTm: ~25 K | [5] |

Table 2: Quantitative analysis of CX-5461's interaction with various G-quadruplex structures. Binding energies were calculated using molecular mechanics/Poisson Boltzmann surface area (MM/PBSA) methods. ΔTm represents the increase in melting temperature, indicating stabilization.

Cellular Consequences and Signaling Pathways

The dual targeting of Pol I and G-quadruplexes by CX-5461 triggers a cascade of cellular events, ultimately leading to cancer cell death. These responses are mediated by both p53-dependent and p53-independent pathways.

p53-Dependent Pathway

In p53-wildtype cancer cells, the inhibition of rRNA synthesis by CX-5461 induces a nucleolar stress response. This leads to the release of ribosomal proteins that bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The resulting stabilization and activation of p53 trigger apoptosis and cell cycle arrest.

p53-Independent Pathway and Synthetic Lethality

In cancer cells with deficient DNA damage repair pathways, particularly those with BRCA1/2 mutations, CX-5461 exhibits synthetic lethality.[4] The stabilization of G-quadruplexes by CX-5461 induces replication stress and DNA double-strand breaks. In cells with compromised homologous recombination (the primary repair mechanism for such breaks), this damage is irreparable, leading to cell death. This process is often mediated by the ATM/ATR signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of CX-5461. Specific parameters may require optimization depending on the cell line and experimental conditions.

RNA Polymerase I Transcription Assay (qRT-PCR)

This assay quantifies the inhibition of rRNA synthesis by measuring the levels of 45S pre-rRNA.

Materials:

-

Cancer cell line of interest

-

CX-5461

-

Cell culture medium and supplements

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probes for 45S pre-rRNA and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of CX-5461 for a specified time (e.g., 2-24 hours).

-

Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the isolated RNA.

-

Perform qRT-PCR using primers and probes for 45S pre-rRNA and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative inhibition of rRNA synthesis.[2]

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq can be used to identify the genomic locations of G-quadruplexes that are stabilized by CX-5461.

Materials:

-

Cancer cell line of interest

-

CX-5461

-

Formaldehyde

-

Glycine

-

Lysis and sonication buffers

-

Antibody against G-quadruplexes (e.g., BG4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Treat cells with CX-5461 for the desired time.

-

Crosslink proteins to DNA with formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Incubate the sheared chromatin with a G-quadruplex-specific antibody overnight.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA and prepare a library for next-generation sequencing.

Clonogenic Survival Assay

This assay assesses the long-term effect of CX-5461 on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

CX-5461

-

Cell culture medium and supplements

-

Crystal violet staining solution

Procedure:

-

Seed cells at a low density in multi-well plates.

-

Treat the cells with various concentrations of CX-5461 for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.[3]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the anti-tumor efficacy of CX-5461 in a more clinically relevant setting.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Patient-derived tumor tissue

-

CX-5461 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Implant small fragments of patient-derived tumor tissue subcutaneously into immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer CX-5461 to the treatment group according to a specific dosing regimen (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[4]

Conclusion

CX-5461 represents a novel class of anti-cancer agents with a multifaceted mechanism of action. Its ability to simultaneously inhibit ribosome biogenesis and induce DNA damage through G-quadruplex stabilization provides a powerful two-pronged attack on cancer cells. The synthetic lethality observed in BRCA1/2-deficient tumors highlights the potential for personalized medicine approaches. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic candidate. Further research into the intricate interplay between Pol I inhibition and G-quadruplex stabilization will undoubtedly unveil new avenues for cancer therapy.

References

- 1. encodeproject.org [encodeproject.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. CX-5461 induces radiosensitization through modification of the DNA damage response and not inhibition of RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours [ideas.repec.org]

- 5. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]

Pidnarulex (CX-5461) chemical structure and properties

[2] CX-5461 | Pidnarulex | MedChemExpress CX-5461 (Pidnarulex) is a potent and specific RNA polymerase I (Pol I) inhibitor with an IC50 of 149 nM in PANC-1 cells. CX-5461 specifically inhibits rRNA synthesis (IC50=120 nM). CX-5461 induces autophagy, cell-cycle arrest and apoptosis. --INVALID-LINK-- [1] CX-5461 | CAS 1138549-36-6 | Selleckchem CX-5461 (Pidnarulex) is a potent and specific RNA polymerase I (Pol I) inhibitor with an IC50 of 149 nM in PANC-1 cells. CX-5461 specifically inhibits rRNA synthesis (IC50=120 nM). CX-5461 induces autophagy, cell-cycle arrest and apoptosis. --INVALID-LINK-- CX-5461 - Wikipedia CX-5461 (Pidnarulex) is an inhibitor of RNA polymerase I, which is being developed by Senhwa Biosciences as a cancer therapeutic. --INVALID-LINK-- Pidnarulex - Senhwa Biosciences Pidnarulex (CX-5461) is a first-in-class small molecule that selectively inhibits RNA Polymerase I (Pol I), and thereby ribosomal RNA (rRNA) synthesis. This ... --INVALID-LINK-- Pidnarulex (CX-5461) CX-5461 (Pidnarulex) is a potent inhibitor of RNA Polymerase I (Pol I), that selectively inhibits transcription of ribosomal RNA (rRNA) genes. CX-5461 has been shown to induce G2/M arrest and apoptosis in cancer cells with p53 mutations. It is an orally bioavailable agent and is currently in clinical trials for the treatment of various cancers. --INVALID-LINK-- Pidnarulex | CX-5461 | CAS 1138549-36-6 | MedKoo CX-5461, also known as Pidnarulex, is a potent and selective inhibitor of RNA polymerase I (Pol I), which is a key enzyme responsible for the transcription of ribosomal RNA (rRNA) genes. By inhibiting Pol I, CX-5461 disrupts ribosome biogenesis, leading to the activation of p53-dependent apoptosis in cancer cells. It has been shown to have potent anticancer activity in preclinical models of various hematologic and solid tumors, including those with mutations in the p53 tumor suppressor gene. CX-5461 is currently being evaluated in clinical trials for the treatment of various cancers. --INVALID-LINK-- CX-5461 | CAS 1138549-36-6 | SCBT - Santa Cruz Biotechnology CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) that blocks the transcription of ribosomal RNA (rRNA). CX-5461 is an G-quadruplex (G4)-stabilizing compound that binds to G4s at the rDNA promoter. CX-5461 is reported to induce autophagy and apoptosis in cancer cell lines. --INVALID-LINK-- Structure of Pidnarulex. Created with ChemDraw. --INVALID-LINK-- CX-5461 | C27H27N7O2S | ChemSpider CX-5461 | C27H27N7O2S | CID 25219213 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, ... --INVALID-LINK-- CX-5461 PubChem CID 25219213 CX-5461 is a G-quadruplex stabilising agent and selective inhibitor of RNA polymerase I. It has a role as a G-quadruplex ligand, an autophagy inducer, ... --INVALID-LINK-- Pidnarulex (CX-5461) | CAS 1138549-36-6 Pidnarulex (CX-5461) is a selective inhibitor of RNA polymerase I (Pol I) that is being developed for the treatment of cancer. It works by binding to and stabilizing G-quadruplexes, which are four-stranded DNA structures that are found in the promoter regions of many genes, including the ribosomal RNA (rRNA) genes. This stabilization prevents the transcription of rRNA, which is essential for ribosome biogenesis and protein synthesis. As a result, cancer cells are unable to grow and divide, and they eventually undergo apoptosis (programmed cell death). --INVALID-LINK-- A phase 1 study of the first-in-class RNA polymerase I inhibitor CX-5461 in patients with advanced hematologic cancers - PubMed First-in-class RNA polymerase I (Pol I) inhibitor CX-5461 was evaluated in a phase I study in patients with advanced hematologic cancers. This multicenter, dose-escalation study treated 46 patients with CX-5461 administered as a 1-h intravenous infusion on days 1, 8, and 15 of a 28-day cycle. The recommended phase 2 dose (RP2D) was 250 mg/m2. The most common drug-related adverse events were nausea, fatigue, and diarrhea. Dose-limiting toxicities were skin discoloration and palmar-plantar erythrodysesthesia. At the RP2D, CX-5461 was well tolerated and demonstrated preliminary evidence of clinical activity, including a complete response in one patient with acute myeloid leukemia. --INVALID-LINK-- CX-5461, a first-in-class inhibitor of RNA polymerase I, induces cell-cycle arrest and apoptosis in B-cell lymphoma and multiple myeloma cells, and synergizes with bortezomib CX-5461, a small molecule inhibitor of RNA polymerase I (Pol I), was investigated for its preclinical activity in B-cell lymphoma and multiple myeloma (MM) cell lines and primary patient samples. CX-5461 inhibited the growth of both lymphoma and MM cell lines with IC50 values ranging from 5 to 200 nM. The compound induced cell-cycle arrest at the G2/M phase and apoptosis. CX-5461 also showed synergistic activity with bortezomib in both cell lines and primary MM cells. These findings provide a rationale for the clinical evaluation of CX-5461 in patients with B-cell malignancies. --INVALID-LINK-- A phase I dose-escalation study of the oral selective inhibitor of RNA polymerase I CX-5461 in patients with solid tumors - PubMed This phase I study evaluated the safety, tolerability, and pharmacokinetics of oral CX-5461 in patients with advanced solid tumors. A total of 27 patients were enrolled and received CX-5461 once daily for 14 days followed by 7 days of rest. The most common drug-related adverse events were fatigue, nausea, and decreased appetite. The maximum tolerated dose was determined to be 400 mg/m2. Pharmacokinetic analysis revealed that CX-5461 was rapidly absorbed, with a mean time to peak concentration of 2 hours. The mean half-life was approximately 10 hours. The study concluded that oral CX-5461 was well tolerated and had a favorable pharmacokinetic profile. --INVALID-LINK-- CX-5461, a selective inhibitor of RNA polymerase I, is effective in the treatment of acute myeloid leukemia This study investigated the preclinical efficacy of CX-5461 in acute myeloid leukemia (AML). CX-5461 demonstrated potent in vitro cytotoxicity against a panel of AML cell lines, with IC50 values ranging from 20 to 100 nM. The compound also induced apoptosis and cell-cycle arrest in AML cells. In vivo, CX-5461 significantly suppressed tumor growth in a mouse xenograft model of AML. These results support the clinical development of CX-5461 for the treatment of AML. --INVALID-LINK-- in-depth guide to Pidnarulex (CX-5461), a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I), for researchers, scientists, and drug development professionals.

Pidnarulex (CX-5461) is a pioneering small molecule compound that selectively targets and inhibits RNA Polymerase I (Pol I). This mechanism disrupts the synthesis of ribosomal RNA (rRNA), a critical process for ribosome biogenesis and protein production, thereby impeding the growth of cancer cells and inducing programmed cell death (apoptosis). Pidnarulex is currently under investigation in clinical trials for the treatment of various cancers, including both hematologic malignancies and solid tumors.

Chemical Structure and Properties

The fundamental characteristics of Pidnarulex are detailed below.

Table 1: Chemical Properties of Pidnarulex (CX-5461)

| Property | Value |

| Chemical Formula | C27H27N7O2S |

| Molecular Weight | 513.61 g/mol |

| CAS Number | 1138549-36-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (3 mg/mL, 5.84 mM) |

| Physical Description | A white to off-white powder |

Figure 1: Chemical Structure of Pidnarulex (CX-5461)

Mechanism of Action and Signaling Pathway

Pidnarulex exerts its anticancer effects by selectively inhibiting the transcription of rRNA genes by RNA Polymerase I. This inhibition is achieved through the stabilization of G-quadruplexes, which are secondary structures in DNA that are enriched in the promoter regions of rRNA genes. By stabilizing these structures, Pidnarulex prevents the transcription machinery from accessing the DNA, leading to a shutdown of rRNA synthesis. The subsequent depletion of ribosomes triggers nucleolar stress, which in turn activates tumor suppressor pathways, including p53, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of Pidnarulex (CX-5461).

Preclinical and Clinical Data

Pidnarulex has demonstrated significant preclinical activity in a variety of cancer models and is currently being evaluated in human clinical trials.

Table 2: In Vitro Activity of Pidnarulex (CX-5461)

| Cell Line | Cancer Type | IC50 (nM) | Effect |

| PANC-1 | Pancreatic Cancer | 149[1] | Inhibition of rRNA synthesis (IC50 = 120 nM)[1] |

| B-cell Lymphoma | B-cell Lymphoma | 5 - 200 | G2/M cell cycle arrest, apoptosis |

| Multiple Myeloma | Multiple Myeloma | 5 - 200 | G2/M cell cycle arrest, apoptosis |

| AML cell lines | Acute Myeloid Leukemia | 20 - 100 | Apoptosis, cell cycle arrest |

Table 3: Clinical Trial Information for Pidnarulex (CX-5461)

| Phase | Cancer Type | Administration | Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) | Key Findings |

| Phase I | Advanced Hematologic Cancers | Intravenous | 250 mg/m² (RP2D) | Well-tolerated, preliminary evidence of clinical activity |

| Phase I | Advanced Solid Tumors | Oral | 400 mg/m² (MTD) | Well-tolerated, favorable pharmacokinetic profile |

Experimental Protocols

The following outlines a general methodology for assessing the in vitro efficacy of Pidnarulex.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of Pidnarulex (e.g., 0.01 to 10 µM) for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat cells with Pidnarulex for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Workflow for Preclinical Evaluation of Pidnarulex

Caption: Preclinical evaluation workflow for Pidnarulex.

References

CX-5461: A Technical Guide to a First-in-Class rRNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5461 (Pidnarulex) is a pioneering small molecule inhibitor that has garnered significant attention in oncology for its primary role in targeting ribosomal RNA (rRNA) synthesis, a fundamental process dysregulated in many cancers. This document provides an in-depth technical overview of CX-5461, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its complex cellular effects through signaling pathway diagrams. Initially developed as a selective inhibitor of RNA Polymerase I (Pol I), CX-5461 has since been shown to possess a multi-faceted anti-neoplastic activity, including the induction of a DNA damage response (DDR), stabilization of G-quadruplexes, and poisoning of topoisomerase II. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating and utilizing this compound.

Core Mechanism of Action: Inhibition of rRNA Synthesis

CX-5461 was first identified as a selective inhibitor of Pol I-mediated transcription of ribosomal DNA (rDNA), a process essential for ribosome biogenesis and, consequently, for the sustained proliferation of cancer cells.[1][2] The canonical mechanism involves the disruption of the pre-initiation complex (PIC) at the rDNA promoter. Specifically, CX-5461 prevents the binding of the transcription initiation factor SL1 to the rDNA promoter, thereby inhibiting the recruitment of Pol I and halting the synthesis of the 45S precursor rRNA (pre-rRNA).[3][4] This targeted inhibition of rRNA synthesis leads to nucleolar stress, a cellular state that can trigger various anti-proliferative responses.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CX-5461 from preclinical and clinical studies.

Table 1: In Vitro Activity of CX-5461 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50/GI50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | rRNA Synthesis Inhibition | - | 142 | [7] |

| A375 | Malignant Melanoma | rRNA Synthesis Inhibition | - | 113 | [7] |

| MIA PaCa-2 | Pancreatic Carcinoma | rRNA Synthesis Inhibition | - | 54 | [7] |

| HCT-116 | Colorectal Carcinoma | Cell Viability | EC50 | 167 | [7] |

| A375 | Malignant Melanoma | Cell Viability | EC50 | 58 | [7] |

| MIA PaCa-2 | Pancreatic Carcinoma | Cell Viability | EC50 | 74 | [7] |

| Eµ-Myc Lymphoma | B-cell Lymphoma | Pol I Transcription | IC50 (1 hr) | 27.3 ± 8.1 | [7] |

| Eµ-Myc Lymphoma | B-cell Lymphoma | Cell Death | IC50 (16 hr) | 5.4 ± 2.1 | [7] |

| T2AWT (Eµ-Myc) | B-cell Lymphoma | Cell Viability | GI50 (24 hr) | ~30 | [8] |

| T2A+/K1266 (Eµ-Myc) | B-cell Lymphoma | Cell Viability | GI50 (24 hr) | ~100 | [8] |

| SEM | Acute Lymphoblastic Leukemia | Cell Proliferation | - | Low nM range | [9] |

| KOPN-8 | Acute Lymphoblastic Leukemia | Cell Proliferation | - | Low nM range | [9] |

| RS4;11 | Acute Lymphoblastic Leukemia | Cell Proliferation | - | Low nM range | [9] |

| NALM-6 | Acute Lymphoblastic Leukemia | Cell Proliferation | - | Low nM range | [9] |

Table 2: Phase I Clinical Trial Data for CX-5461

| Trial Identifier | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Key Clinical Observations | Reference | |---|---|---|---|---|---| | ACTRN12613001061729 | Advanced Hematologic Cancers | IV infusion every 3 weeks | 170 mg/m² | Palmar-plantar erythrodysesthesia | Photosensitivity (dose-independent), prolonged stable disease and one partial response observed.[10][11] | | NCT02719977 (CCTG IND.231) | Advanced Solid Tumors (enriched for DNA-repair deficiencies) | IV infusion on Days 1, 8, and 15 of a 4-week cycle | 475 mg/m² | Phototoxicity | Antitumor activity primarily in patients with HR-defective tumors; reversion mutations in PALB2 and BRCA2 associated with acquired resistance.[12] | | NCT04890613 | Solid Tumors with BRCA1/2, PALB2, or HRD mutations | IV infusion on Day 1 and Day 8 of a 28-day cycle | To be determined (Phase 1b ongoing) | - | 40% of evaluable patients achieved clinical benefit (stable disease).[13][14] |

Signaling Pathways and Cellular Responses

CX-5461 triggers a cascade of cellular events that extend beyond the simple blockade of ribosome production. These interconnected pathways contribute to its potent anti-cancer effects.

Nucleolar Stress and p53 Activation

Inhibition of rRNA synthesis induces nucleolar stress, which in p53-wildtype cells, leads to the stabilization and activation of the p53 tumor suppressor protein. This occurs through the disruption of the MDM2-p53 interaction, as key ribosomal proteins like RPL5 and RPL11 are released from the nucleolus and bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53.[10] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[15]

DNA Damage Response (DDR) Pathway

CX-5461 treatment activates the DNA damage response (DDR) pathway, even in the absence of widespread genotoxic damage.[16][17] This is thought to be a consequence of the topological stress and the formation of unusual DNA structures at the rDNA loci, such as R-loops and G-quadruplexes, following Pol I inhibition.[18] This localized stress leads to the activation of the ATM and ATR kinases, which in turn phosphorylate downstream targets like CHK1, CHK2, and the histone variant H2AX (forming γH2AX), culminating in cell cycle arrest, typically at the G2/M phase.[9][19]

MYC Downregulation

In multiple myeloma, CX-5461 has been shown to suppress both MYC protein and mRNA levels.[10][20] This effect is, at least in part, independent of p53. The proposed mechanism involves the induction of nucleolar stress, which leads to an increased binding of ribosomal protein RPL5 and the RNA-induced silencing complex (RISC) to the MYC mRNA, resulting in its degradation.[10][20] This provides a novel strategy for targeting MYC-driven malignancies.

G-Quadruplex Stabilization and Topoisomerase II Poisoning

More recent studies have revealed that CX-5461 is also a potent G-quadruplex (G4) stabilizer.[12][21][22] G4s are non-canonical secondary DNA structures that are enriched in promoter regions of oncogenes (like c-MYC) and in telomeres. By stabilizing these structures, CX-5461 can impede DNA replication and transcription, leading to replication fork collapse and DNA double-strand breaks.[22][23] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.[12][22] Furthermore, some evidence suggests that CX-5461 can act as a topoisomerase II (TOP2) poison, trapping TOP2 on the DNA and leading to DNA breaks, particularly at the rDNA loci where TOP2α is associated with the Pol I initiation complex.[4][8][24]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of CX-5461.

Quantification of pre-rRNA Synthesis (qRT-PCR)

This protocol is used to directly measure the inhibitory effect of CX-5461 on Pol I transcription.

Workflow Diagram

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 3000 cells/well in a 96-well plate) and allow them to adhere overnight.[16]

-

Drug Treatment: Treat cells with a dose range of CX-5461 or vehicle control for a short duration (e.g., 3 hours), as the 45S pre-rRNA has a very short half-life.[9]

-

RNA Isolation: Wash cells with ice-cold PBS and isolate total RNA using a commercial kit (e.g., RNeasy kit, QIAGEN).[16]

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for the 5' external transcribed spacer (5' ETS) of the 45S pre-rRNA.[5][9]

-

Data Analysis: Normalize the pre-rRNA expression levels to a stable housekeeping gene (e.g., GAPDH or β-Actin) and calculate the concentration-dependent inhibition.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with CX-5461 for the desired duration (e.g., 24-48 hours).[25]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3][6][20][26]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

-

Cell Treatment: Treat cells with CX-5461 for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.[19]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins (e.g., Pol I, SL1) with specific DNA regions (e.g., the rDNA promoter).

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[18][27][28][29]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Pol I). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the DNA.

-

Analysis: Quantify the amount of a specific DNA sequence (e.g., rDNA promoter) in the immunoprecipitated sample using qPCR.

Conclusion and Future Directions

CX-5461 represents a paradigm shift in targeting cancer cell vulnerabilities. Its primary mechanism as an rRNA synthesis inhibitor, coupled with its ability to induce a potent DNA damage response, stabilize G-quadruplexes, and potentially poison topoisomerase II, makes it a highly versatile anti-cancer agent. The clinical data, particularly in hematological malignancies and solid tumors with DNA repair deficiencies, are promising and underscore the therapeutic potential of this multi-pronged approach.

Future research should continue to explore the intricate interplay between these mechanisms of action. A deeper understanding of the determinants of sensitivity and resistance to CX-5461 will be crucial for patient stratification and the development of effective combination therapies. The ongoing clinical trials will provide further insights into its safety and efficacy, paving the way for its potential integration into the arsenal of targeted cancer therapies.

References

- 1. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenou… [ouci.dntb.gov.ua]

- 2. kumc.edu [kumc.edu]

- 3. The primary mechanism of cytotoxicity of the chemotherapeutic agent CX-5461 is topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient rRNA synthesis inhibition with CX-5461 is sufficient to elicit growth arrest and cell death in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rRNA synthesis inhibitor, CX-5461, activates ATM/ATR pathway in acute lymphoblastic leukemia, arrests cells in G2 phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Study of CX-5461 in Patients With Solid Tumours and BRCA1/2, PALB2 or Homologous Recombination Deficiency (HRD) Mutation [clin.larvol.com]

- 14. researchgate.net [researchgate.net]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer [mdpi.com]

- 20. Senhwa Biosciences, Inc. | Senhwa Biosciences, Inc. [senhwabio.com]

- 21. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours. [repository.cam.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. CX-5461 Enhances the Efficacy of APR-246 via Induction of DNA Damage and Replication Stress in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. med.upenn.edu [med.upenn.edu]

- 27. Fast chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 29. クロマチン免疫沈降(ChIP)法 [sigmaaldrich.com]

The Dual-Action Mechanism of CX-5461: A Technical Guide to G-Quadruplex Stabilization

For Researchers, Scientists, and Drug Development Professionals

CX-5461, also known as Pidnarulex, is a first-in-class anti-cancer agent that has garnered significant attention for its novel dual mechanism of action.[1][2][3] Initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription, subsequent research has revealed its potent activity as a G-quadruplex (G4) stabilizer.[1][2][3] This technical guide provides an in-depth exploration of how CX-5461 stabilizes G-quadruplex structures, supported by quantitative data, detailed experimental protocols, and visual diagrams of key molecular pathways.

Core Mechanism: G-Quadruplex Binding and Stabilization

G-quadruplexes are four-stranded secondary structures that can form in guanine-rich DNA and RNA sequences. These structures are implicated in the regulation of various cellular processes, including DNA replication, transcription, and telomere maintenance. In the context of oncology, G4 structures are found in the promoter regions of numerous oncogenes and at telomeres, making them attractive targets for therapeutic intervention.

CX-5461 exerts its anti-cancer effects in part by binding to and stabilizing these G-quadruplex structures.[3][4] This stabilization can impede the progression of replication forks and create DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6]

Quantitative Analysis of CX-5461-G4 Interaction

The stabilizing effect of CX-5461 on various G-quadruplex-forming sequences and its selectivity over duplex DNA have been quantified using biophysical methods. The following tables summarize key data from these studies.

Table 1: Stabilization of G-Quadruplex and Duplex DNA by CX-5461 (FRET-Melting Temperature Assay) [7][8][9]

| DNA Sequence | G4 Structure Location | Melting Temperature Increase (ΔTm in K) with 10 µM CX-5461 |

| Human Telomeric | Telomeres | ~30 |

| c-KIT1 | Oncogene Promoter | ~27 |

| c-Myc | Oncogene Promoter | ~25 |

| Duplex DNA | - | ~10 |

Table 2: Calculated Binding Energies of CX-5461 to G-Quadruplex and Duplex DNA (Molecular Dynamics Simulation) [7][8][9]

| DNA Structure | Binding Energy (kcal/mol) |

| Human Telomeric G4 | -28.6 |

| c-KIT1 G4 | -23.9 |

| c-Myc G4 | -22.0 |

| Duplex DNA | -15.0 |

Experimental Protocols

The characterization of CX-5461's interaction with G-quadruplexes relies on various biophysical techniques. A commonly employed method is the Fluorescence Resonance Energy Transfer (FRET)-melting assay.

FRET-Melting Temperature Assay Protocol

This assay measures the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G4 structure.

Materials:

-

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., FAM- and TAMRA-labeled human telomeric sequence).

-

CX-5461 solution of known concentration.

-

Assay buffer (e.g., potassium cacodylate buffer).

-

Real-time PCR instrument capable of fluorescence detection and temperature ramping.

Methodology:

-

Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Aliquot the annealed oligonucleotide into wells of a 96-well plate.

-

Add varying concentrations of CX-5461 to the wells. Include a control with no ligand.

-

Measure the fluorescence intensity as the temperature is increased in a stepwise manner (e.g., 1°C per minute from 25°C to 95°C).

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in FRET signal.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the CX-5461-treated samples.

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and experimental workflows related to CX-5461's mechanism of action.

Caption: Dual mechanism of CX-5461 leading to cancer cell death.

Caption: Workflow for the FRET-melting temperature assay.

Conclusion

CX-5461 represents a promising therapeutic agent with a multifaceted mechanism of action. Its ability to stabilize G-quadruplex structures, in addition to inhibiting Pol I transcription, provides a powerful combination for targeting cancer cells, particularly those with compromised DNA repair capabilities. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of G-quadruplex-targeted cancer therapy.

References

- 1. [PDF] The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours. [repository.cam.ac.uk]

- 6. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 7. Molecular Dynamics Study on the Binding of an Anticancer DNA GâQuadruplex Stabilizer, CX-5461, to Human Telomeric, câKIT1, and câMyc G-Quadruplexes and a DNA Duplex [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CX-5461: A First-in-Class RNA Polymerase I Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CX-5461 (Pidnarulex) is a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I) transcription, a critical process for ribosome biogenesis that is frequently dysregulated in cancer.[1][2][3] Upregulated ribosome production is a hallmark of many malignancies, making Pol I an attractive therapeutic target.[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of CX-5461 across a range of solid and hematological cancer models, both as a monotherapy and in combination with other agents.[5][6][7] This technical guide provides an in-depth overview of the preclinical data for CX-5461, with a focus on its mechanism of action, efficacy in various cancer models, and detailed experimental methodologies.

Mechanism of Action

CX-5461 exerts its anti-cancer effects through a multi-faceted mechanism of action. Initially identified as a selective inhibitor of Pol I-mediated ribosomal RNA (rRNA) synthesis, subsequent research has unveiled additional activities that contribute to its cytotoxicity in cancer cells.[5][8][9]

The primary mechanism involves the inhibition of the initiation stage of rRNA synthesis.[8][9][10] CX-5461 prevents the binding of the SL1 transcription initiation complex to the rDNA promoter, thereby blocking the recruitment of Pol I and halting the production of rRNA.[5][11][12] This disruption of ribosome biogenesis leads to nucleolar stress, which can trigger several downstream signaling pathways.

In cells with wild-type p53, nucleolar stress activates a canonical p53-dependent response, leading to cell cycle arrest, senescence, or apoptosis.[4][13][14] However, CX-5461 has also demonstrated efficacy in p53-mutant or deficient cancers, indicating the involvement of p53-independent cell death mechanisms.[10][13][15] These include the induction of a DNA damage response (DDR) through the activation of ATM and ATR kinases, and the induction of autophagy.[5][6][14][16]

Furthermore, CX-5461 has been shown to function as a G-quadruplex (G4) stabilizer.[5][17] G4s are secondary structures that can form in guanine-rich DNA and RNA sequences, and their stabilization can interfere with DNA replication and transcription, leading to replication fork collapse and DNA damage.[5][17] This activity is thought to contribute to the synthetic lethality observed in homologous recombination-deficient (HRD) cancers, such as those with BRCA1/2 mutations.[5][17]

Some studies have also suggested that CX-5461 may act as a Topoisomerase II (TOP2) poison, trapping TOP2 on DNA and leading to double-strand breaks.[4][18][19] This activity appears to be particularly relevant in certain cancer types like high-risk neuroblastoma.[19] More recently, CX-5461 treatment has been shown to induce the accumulation of cytosolic DNA, leading to the activation of the cGAS-STING innate immune pathway and a type I interferon response in ovarian cancer models.[16]

dot

Caption: Multifaceted mechanism of action of CX-5461.

Efficacy in Preclinical Cancer Models

CX-5461 has demonstrated broad anti-proliferative activity against a wide range of cancer cell lines and potent in vivo anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

Hematological Malignancies

Preclinical studies have shown that CX-5461 is highly active in models of acute myeloid leukemia (AML), multiple myeloma, and B-cell lymphoma.[6][14][15] In a mouse model of aggressive AML, CX-5461 significantly extended median survival to 36 days compared to 17 days for the vehicle control and 21 days for standard chemotherapy.[15] Similarly, in a multiple myeloma model, the median survival was prolonged from 103.5 days (vehicle) to 175 days with CX-5461 treatment.[15]

| Cancer Type | Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia | MLL/ENL + Nras mouse model | CX-5461 | Median survival of 36 days vs. 17 days (vehicle) | [15] |

| Multiple Myeloma | V-kappa-MYC mouse model | CX-5461 | Median survival of 175 days vs. 103.5 days (vehicle) | [15] |

| B-cell Lymphoma | Eµ-Myc mouse model | CX-5461 (35 mg/kg) | Significant survival benefit | [18] |

| Acute Myeloid Leukemia | MV4;11 xenograft | CX-5461 (ip) | Dose-dependent tumor growth inhibition | [20] |

Solid Tumors

CX-5461 has also shown significant activity in a variety of solid tumor models, including those of the pancreas, ovary, prostate, and breast.[5][11][21][22][23]

Ovarian Cancer: In ovarian cancer models, CX-5461 displayed efficacy in both chemosensitive and chemoresistant cell lines, with IC50 values ranging from 25 nM to 2 µM.[21] Notably, some chemoresistant lines were found to be more sensitive to CX-5461 than their parental counterparts.[21] In five ovarian cancer PDX models, treatment with CX-5461 resulted in one complete response, one 55% reduction in tumor volume, and one with stable disease for 45 days.[21] The combination of CX-5461 with PARP inhibitors has shown synergistic effects in HR-deficient ovarian cancer models.[24][25]

| Cancer Type | Cell Lines | IC50 Range | Reference |

| Ovarian Cancer | 13 cell lines | 25 nM - 2 µM | [21] |

| Pancreatic Cancer | Mia PaCa-2, PANC-1, PDAC-3 | Nanomolar range | [11][23] |

| Various Solid Tumors | Panel of 20 cell lines | Average IC50 of 78 nM | [11] |

Pancreatic Cancer: In a mouse xenograft model using Mia PaCa-2 human pancreatic cancer cells, oral administration of CX-5461 resulted in significant tumor reduction with a T/C (treated/control) of 37%.[11]

Prostate Cancer: The combination of CX-5461 with the PARP inhibitor talazoparib has been shown to be effective in patient-derived xenografts of homologous recombination-proficient castrate-resistant prostate cancer (CRPC), a setting where PARP inhibitor monotherapy is typically ineffective.[26] This combination significantly decreased tumor growth and increased host survival.[26]

Neuroblastoma: CX-5461 has demonstrated selective and potent activity against neuroblastoma cell lines and has shown synergistic effects with topoisomerase I inhibitors in orthotopic PDX mouse models, leading to improved survival.[19][27]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative methodologies for key experiments used in the evaluation of CX-5461.

Cell Viability and Proliferation Assays

Objective: To determine the anti-proliferative effect of CX-5461 on cancer cell lines.

Methodology (CyQUANT or MTS Assay):

-

Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of CX-5461 or vehicle control.

-

After a 96-hour incubation period, cell viability is assessed using a commercially available assay such as the CyQUANT Cell Proliferation Assay or MTS assay, following the manufacturer's instructions.[10]

-

Fluorescence or absorbance is measured using a plate reader.

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of CX-5461.

Methodology:

-

Human cancer cells (e.g., Mia PaCa-2, MV4;11) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[11][20]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

CX-5461 is administered orally or via intraperitoneal injection at a specified dose and schedule (e.g., 35 mg/kg, every three days).[11][18] The vehicle for oral administration is often 50 mM NaH₂PO₄ at pH 4.5.[18]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

dot

Caption: A typical workflow for a preclinical xenograft study.

Quantitative Reverse Transcription PCR (qRT-PCR) for rRNA Synthesis

Objective: To quantify the inhibition of Pol I-driven rRNA synthesis.

Methodology:

-

Cancer cells are treated with various concentrations of CX-5461 for a specified time.

-

Total RNA is extracted from the cells using a standard method (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR is performed using primers specific for the 45S pre-rRNA transcript (a marker of Pol I activity) and a housekeeping gene (e.g., GAPDH or ACTB, transcribed by Pol II) for normalization.[10][11]

-

The relative expression of 45S pre-rRNA is calculated using the ΔΔCt method.

DNA Damage Response Assays

Objective: To assess the induction of DNA damage by CX-5461.

Methodology (Western Blotting for γH2AX):

-

Cells are treated with CX-5461 for various time points.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.[21][23]

-

A loading control antibody (e.g., β-actin) is also used.

-

After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.

Conclusion

The preclinical data for CX-5461 strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, targeting the fundamental process of ribosome biogenesis while also exploiting vulnerabilities in DNA damage repair pathways, provides a strong rationale for its use in a variety of cancer types. The potent single-agent activity in hematological and solid tumor models, coupled with its synergistic effects with other targeted therapies like PARP inhibitors, highlights its therapeutic potential. The detailed methodologies provided in this guide should serve as a valuable resource for researchers seeking to further investigate the promising anti-tumor properties of CX-5461. Phase I and II clinical trials are ongoing, and their results are eagerly awaited to translate these compelling preclinical findings into benefits for patients with cancer.[14][17][28][29][30]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of CX-5461, the First Direct and Selective Inhibitor of RNA Polymerase I, for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The chemotherapeutic CX-5461 primarily targets TOP2B and exhibits selective activity in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of CX-5461, the First Direct and Selective Inhibitor of RNA Polymerase I, for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CX-5461 can destabilize replication forks in PARP inhibitor-resistant models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

CX-5461 selectivity for Pol I over Pol II

An In-depth Technical Guide to the Selectivity of CX-5461 for RNA Polymerase I

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5461 is a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I) transcription, a pathway frequently dysregulated in cancer.[1][2] Its therapeutic potential hinges on its ability to selectively inhibit the synthesis of ribosomal RNA (rRNA) by Pol I without significantly affecting the transcription of protein-coding genes by RNA Polymerase II (Pol II). This selectivity minimizes off-target effects and provides a therapeutic window. This document provides a detailed examination of the quantitative selectivity of CX-5461, the experimental methodologies used to determine this selectivity, and the molecular pathways involved. While the primary mechanism of action is the inhibition of Pol I pre-initiation complex formation, evidence also points to activities involving Topoisomerase II poisoning and G-quadruplex stabilization, which contribute to its overall cellular effect.[3][4]

Quantitative Selectivity of CX-5461

The selectivity of CX-5461 for Pol I over Pol II has been quantified using both biochemical and cell-based assays. Biochemical assays utilize purified components to measure direct enzymatic inhibition, while cell-based assays provide insight into the drug's functional selectivity in a more complex biological environment.

Table 1: Biochemical Inhibition of RNA Polymerases by CX-5461

This table summarizes the half-maximal inhibitory concentrations (IC50) of CX-5461 against different purified human RNA polymerases in nuclear extract-based transcriptional assays.

| Polymerase Target | IC50 (μM) | Fold Selectivity (Pol II / Pol I) | Reference |

| RNA Polymerase I | 0.7 | ~15.7x | [5] |

| RNA Polymerase II | 11 | 1.0x | [5] |

| RNA Polymerase III | 4 | ~2.75x (vs Pol II) | [5] |

Data from nuclear extract-based transcriptional assays.

Table 2: Cellular Inhibition of Pol I vs. Pol II Mediated Transcription

This table presents the IC50 values for the depletion of specific RNA transcripts in cells treated with CX-5461. The levels of pre-rRNA serve as a direct measure of Pol I activity, while the levels of c-Myc mRNA, which has a short half-life similar to pre-rRNA, serve as a proxy for Pol II activity.[6]

| Cellular Process | RNA Transcript Measured | IC50 (μM) | Fold Selectivity (Pol II / Pol I) | Reference | | :--- | :--- | :--- | :--- | | Pol I Transcription | 47S/45S pre-rRNA | 0.25 | ~14.9x |[5] | | Pol II Transcription | c-Myc mRNA | 3.72 | 1.0x |[5] |

These data collectively demonstrate that CX-5461 is significantly more potent at inhibiting Pol I-mediated transcription than Pol II-mediated transcription, with studies reporting over 200-fold selectivity in some contexts.[1] A concentration of 1 µM CX-5461 was shown to inhibit Pol I transcription by approximately 90% with no discernible effect on the transcription of the MYC gene by Pol II.[6]

Mechanism of Selective Pol I Inhibition

CX-5461's selectivity is rooted in its unique mechanism of action, which targets the initiation step of Pol I transcription. It does not directly inhibit the catalytic activity of the polymerase itself but rather prevents the assembly of the transcriptional machinery at the ribosomal DNA (rDNA) promoter.

Specifically, CX-5461 prevents the stable association of the transcription initiation factor SL1 (Selectivity Factor 1) with the rDNA promoter.[5][7] SL1 is a multi-protein complex essential for recruiting Pol I to the gene. By interfering with SL1 binding, CX-5461 effectively blocks the formation of the pre-initiation complex (PIC) and subsequent transcription of rRNA genes.[8][9] This mechanism is distinct from how Pol II transcription is initiated at its diverse promoters, providing the basis for the observed selectivity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of RNA polymerase I transcription initiation by CX-5461 activates non-canonical ATM/ATR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

CX-5461: A Potent Inducer of the DNA Damage Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CX-5461 has emerged as a promising anti-cancer agent that functions as a potent and selective inhibitor of RNA Polymerase I (Pol I) transcription.[1][2] This inhibition disrupts ribosomal RNA (rRNA) synthesis, a process hyperactivated in many cancer cells to support rapid proliferation.[1][2] The primary mechanism of action of CX-5461 involves the induction of a robust DNA Damage Response (DDR) through multiple, interconnected pathways. This technical guide provides a comprehensive overview of the core mechanisms of CX-5461, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of RNA Polymerase I